molecular formula C11H11N3O B13074332 1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one

1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one

Cat. No.: B13074332
M. Wt: 201.22 g/mol
InChI Key: VIMBIZSMIRJVBH-UHFFFAOYSA-N
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Description

1-[6-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one (CAS: 1547936-26-4) is a heterocyclic compound featuring a pyridine ring substituted with a 3-methylpyrazole moiety at the 6-position and an acetyl group at the 3-position. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.22 g/mol .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[6-(3-methylpyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8-5-6-14(13-8)11-4-3-10(7-12-11)9(2)15/h3-7H,1-2H3

InChI Key

VIMBIZSMIRJVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pyridine-pyrazole-acetyl scaffold is shared with several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Substituents on Pyridine/Pyrazole Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
1-[6-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one (Target) 3-Me-pyrazole, acetyl C₁₁H₁₁N₃O 201.22 Base structure; potential intermediate
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one 4-Cl-phenyl, 2-Me-pyridine C₁₄H₁₁ClNO 244.70 Chlorophenyl enhances electronic effects
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone CF₃ at pyridine 6-position C₈H₆F₃NO 189.14 Increased lipophilicity (logP ~ 2.1)
(Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one 2-Cl-phenoxy, triazole C₁₅H₁₂ClN₅O₂ 329.74 Antifungal (EC₅₀: 0.27–11.39 mg/L)
1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one 4-I-pyrazole, phenyl C₁₀H₉IN₂O 312.11 Iodo-substitution for radiopharmaceuticals

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance stability and binding affinity in agrochemicals (e.g., herbicidal activity in III6 ).
  • Oxime Derivatives (e.g., 5a4 ): Introduce hydrogen-bonding capacity, improving antifungal efficacy (EC₅₀ values as low as 0.27 mg/L).
Physicochemical Properties

Comparative physicochemical data highlight the impact of structural modifications:

Compound logP logSw (Solubility) Polar Surface Area (Ų) Hydrogen Bond Acceptors Reference
Target Compound ~1.5* ~-1.78* ~71.6* 7
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone 2.1 -2.3 29.5 3
5b6 (Triazole-oxime derivative) 3.2 -3.8 85.7 6

*Estimated from structurally similar compound in .

Key Observations :

  • Higher polar surface area (71.6 Ų) vs. simpler analogs (29.5 Ų) indicates stronger hydrogen-bonding capacity, critical for target engagement in biological systems.

Yield Comparison :

  • Target compound’s synthesis yield is unspecified, but analogs like 5b7 achieve 85% yield , while microwave-assisted methods (e.g., ) often improve reaction kinetics.

Biological Activity

1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound notable for its unique structural features, which include both pyrazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_4 with a molecular weight of 188.23 g/mol. Its structure consists of a ketone functional group linked to a carbon chain that connects a 3-methyl-1H-pyrazole unit to a pyridine ring at the 6-position, contributing to its distinctive chemical properties .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : It has been investigated for its effects on various cancer cell lines, particularly melanoma, where it demonstrated significant cytotoxicity.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions may lead to the modulation of signaling pathways that are crucial for cell proliferation and survival .

Data Table: Biological Activity Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound against various melanoma cell lines:

Cell Line IC50 (µM) Remarks
UACC-620.274Highest activity observed
MALME-3M1.51Moderate sensitivity
MDA-MB-4351.85Comparable to standard compounds
SK-MEL-281.63Effective inhibition
SK-MEL-51.54Significant growth inhibition

Case Studies

Several studies have highlighted the anticancer potential of similar compounds, providing insights into the efficacy of derivatives like this compound:

  • Study on Melanoma Treatment : A study published in MDPI reported that compounds structurally related to this compound exhibited IC50 values ranging from 0.17 µM to 0.98 nM against various melanoma cell lines, indicating strong inhibitory effects on tumor growth .
  • Mechanistic Insights : Research indicated that derivatives with similar pyrazole and pyridine structures could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, initial assessments suggest favorable absorption and metabolism profiles. Further investigations into ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are warranted to evaluate its therapeutic viability .

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